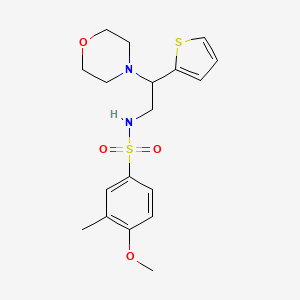
4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that is not directly described in the provided papers. However, similar sulfonamide compounds have been synthesized and studied for various biological activities, including as chemosensors, enzyme inhibitors, and potential therapeutic agents for diseases like Alzheimer's and cancer .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of an amine with sulfonyl chloride in the presence of a base, followed by various alkylation or arylation steps to introduce different substituents . For example, the synthesis of a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides involved the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . These techniques provide detailed information about the functional groups and the overall framework of the molecule.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, including cyclocondensation and Schiff base formation . These reactions are utilized to create complex structures with potential biological activities. For instance, a Schiff base was synthesized from the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. Spectroscopic studies, including UV-Visible techniques, can provide insights into the electronic properties and potential photochromic and thermochromic characteristics of these compounds . Additionally, crystallographic analysis can reveal the solid-state structure and tautomerism of these molecules .
Scientific Research Applications
Pharmacological Research and Drug Development
The compound has been implicated in various pharmacological research studies and drug development projects. Its derivatives, sharing a benzenesulfonamide moiety, have been explored for their potential in treating diseases and conditions such as cough, idiopathic pulmonary fibrosis, and cancer through various mechanisms, including PI3K inhibition and singlet oxygen generation for photodynamic therapy.
Idiopathic Pulmonary Fibrosis and Cough Treatment
Studies on phosphatidylinositol 3-kinase (PI3K) inhibitors, which are structurally related to 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide, suggest their utility in treating idiopathic pulmonary fibrosis and cough. The broad spectrum of these inhibitors, including GSK-2126458, has been supported by in vitro data and further validated in dose-finding Phase I studies (Norman, 2014).
Photodynamic Therapy for Cancer
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These derivatives demonstrate significant potential for Type II photodynamic therapy applications in cancer treatment, owing to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Molecular Docking
The compound and its analogs are also significant in the synthesis of new chemical entities with potential therapeutic applications. Molecular docking studies complement these synthetic efforts by predicting the interaction of these new compounds with biological targets.
- Anti-Breast Cancer Agents: A novel compound was synthesized and evaluated for its anti-breast cancer activity. This compound exhibited significant anticancer activity against MCF-7 cells, outperforming standard drugs in MTT assays. Molecular docking studies supported these findings by demonstrating strong binding affinity to estrogen receptor α (ERα), suggesting its potential as an effective anti-breast cancer agent (Kumar, Barnwal, & Singh, 2021).
Biochemical Research
Research into the biochemical properties and interactions of such compounds contributes to a deeper understanding of their mechanism of action and potential therapeutic applications.
- Carbonic Anhydrase Inhibitors: A series of sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold showed strong affinity towards carbonic anhydrase isozymes, displaying significant in vitro inhibitory potency. These inhibitors also demonstrated good water solubility and effective intraocular pressure lowering properties in normotensive rabbits, indicating their potential in treating conditions such as glaucoma (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
properties
IUPAC Name |
4-methoxy-3-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-14-12-15(5-6-17(14)23-2)26(21,22)19-13-16(18-4-3-11-25-18)20-7-9-24-10-8-20/h3-6,11-12,16,19H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFNZXUJDXGPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

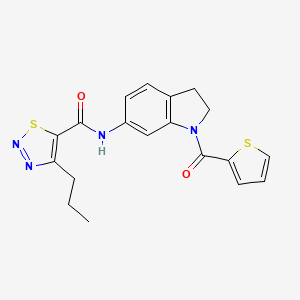

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)
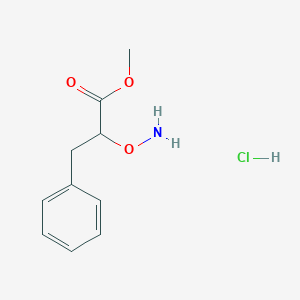
![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2502993.png)
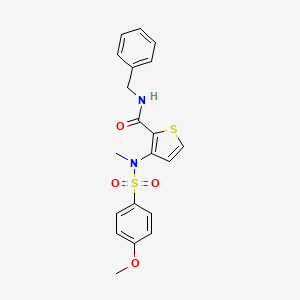
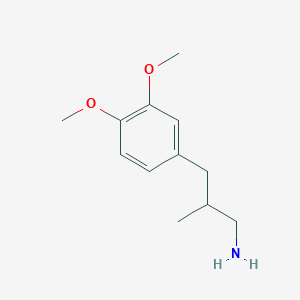
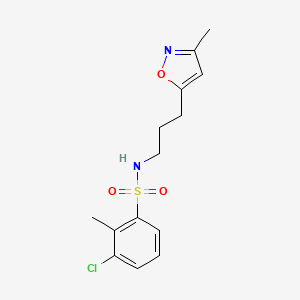
![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)